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Compound of Interest

Compound Name: (s)-(+)-n-Benzylserine

Cat. No.: B13723639

Get Quote

Executive Summary
This guide provides a technical analysis of the solid-state characterization of (S)-2-

(benzylamino)-3-hydroxypropanoic acid (commonly known as N-benzyl-L-serine). Unlike

standard product brochures, this document objectively compares the structural elucidation of

this compound against its parent molecule (L-serine) and methodological alternatives (PXRD

vs. SC-XRD).

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Compound Profile & Structural Significance
(S)-2-(benzylamino)-3-hydroxypropanoic acid is a chiral building block and a ligand precursor

for transition metal catalysis. Its structural integrity is defined by the interplay between the

hydrophilic zwitterionic core (amino acid backbone) and the hydrophobic benzyl moiety.
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Feature Specification

IUPAC Name (S)-2-(benzylamino)-3-hydroxypropanoic acid

Common Name N-benzyl-L-serine

CAS Number 106910-76-3 (L-isomer)

Molecular Formula C₁₀H₁₃NO₃

Molecular Weight 195.22 g/mol

Chirality S-configuration (L-isomer)

Key Functional Groups
Secondary amine, Carboxylic acid, Primary

alcohol

Why Crystal Structure Matters Here
In drug development, the solid-state form of N-benzyl-L-serine dictates its solubility,

bioavailability, and stability. Unlike the rigid parent L-serine, the N-benzyl derivative possesses

a rotatable benzyl arm, introducing conformational flexibility that can lead to polymorphism—a

critical risk factor in pharmaceutical formulation.

Comparative Analysis: N-Benzyl-L-Serine vs.
Alternatives
This section evaluates the "performance" of the crystal structure (packing efficiency and

stability) compared to its parent compound and racemic alternative.

Comparison 1: Structural Packing (vs. L-Serine)
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Parameter L-Serine (Parent)
N-Benzyl-L-Serine

(Target)
Impact Analysis

Space Group
P2₁2₁2₁

(Orthorhombic)

P2₁2₁2₁

(Predicted/Observed)

Both retain chiral

purity, but the benzyl

group expands the

unit cell significantly.

H-Bonding
3D Network (Head-to-

Tail)
2D Bilayers (Likely)

The hydrophobic

benzyl group disrupts

the continuous 3D H-

bond network of L-

serine, forcing the

molecules into

bilayers where

hydrophobic tails face

each other.

Melting Point ~222 °C ~214-215 °C

The slight reduction in

thermal stability

indicates that the van

der Waals forces of

the benzyl group are

weaker than the lost

H-bonds of the

primary amine.

Solubility High (Water)
Moderate (Water),

High (MeOH)

The benzyl group

reduces water

solubility, making

crystallization from

water/alcohol mixtures

more controlled than

pure water.

Comparison 2: Methodological Efficacy (SC-XRD vs.
PXRD)
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For characterizing this specific zwitterion, Single Crystal X-Ray Diffraction (SC-XRD) is

compared against Powder X-Ray Diffraction (PXRD).

SC-XRD (The Gold Standard): Essential for determining the absolute configuration (S vs. R)

and the specific conformation of the benzyl arm (gauche vs. anti relative to the carboxylate).

PXRD (The Process Alternative): Superior for detecting polymorphs during scale-up but fails

to resolve the specific intramolecular hydrogen bonding (e.g., OH...O=C) that stabilizes the

N-benzyl derivative.

Experimental Protocols
Protocol A: Zwitterionic Crystallization Strategy
Causality: N-benzyl-L-serine exists as a zwitterion in neutral solution. Standard organic

solvents often fail to dissolve it, while water prevents crystal growth due to high solubility. A

"antisolvent diffusion" method is required.

Step-by-Step Workflow:

Dissolution: Dissolve 100 mg of N-benzyl-L-serine in a minimum volume (approx. 2 mL) of

warm deionized water (50°C).

pH Adjustment: Ensure pH is near the isoelectric point (~5.5 - 6.0) to maximize zwitterionic

character and minimize solubility.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

Layering: Carefully layer 4 mL of Ethanol or Acetone (antisolvent) on top of the aqueous

solution in a narrow test tube. Do not mix.

Incubation: Seal with Parafilm and store in the dark at 4°C. Interfacial mixing will occur over

48-72 hours, yielding high-quality prisms.

Protocol B: Structure Solution & Refinement
Self-Validating Check: The presence of the heavy oxygen/nitrogen atoms allows for direct

methods, but the flexible benzyl chain can exhibit disorder.
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Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooling prevents thermal

motion of the benzyl ring).

Integration: Use Mo-Kα or Cu-Kα radiation.

Refinement:

Locate non-hydrogen atoms via Direct Methods (SHELXT).

Critical Step: Refine the N-H hydrogen atom freely if data quality permits, to confirm the

zwitterionic state (NH₂⁺...COO⁻). If the N-H bond length is unstable, restrain it to 0.91 Å.

Validation: Check the Flack parameter. For pure (S)-enantiomer, it must be near 0.0 (within

3 sigma).

Visualization of Structural Logic
The following diagram illustrates the decision-making pathway for characterizing the solid-state

form of N-benzyl-L-serine.
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Start: Crude N-Benzyl-L-Serine
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Caption: Workflow for differentiating single-crystal structural elucidation from bulk phase

analysis.

Technical Insights: The "Bilayer" Hypothesis
Based on the structural behavior of analogous N-benzyl amino acids (e.g., N-benzyl-L-alanine),

the crystal structure of N-benzyl-L-serine is governed by hydrophobic segregation.

The Hydrophilic Core: The ammonium (NH₂⁺) and carboxylate (COO⁻) groups form a "head-

to-head" hydrogen-bonded ribbon.
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The Hydrophobic Shield: The benzyl rings extend outward from this core, stacking via T-

shaped or parallel-displaced

-

interactions.

Performance Implication: This "sandwich" structure makes the crystal surface hydrophobic,

potentially improving stability against humidity compared to pure L-serine, which is

hygroscopic.

Data for Validation (Expected Parameters):

Space Group: Orthorhombic

[1]

Z: 4

Density: ~1.25 - 1.30 g/cm³ (Slightly less dense than L-serine due to bulky benzyl packing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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